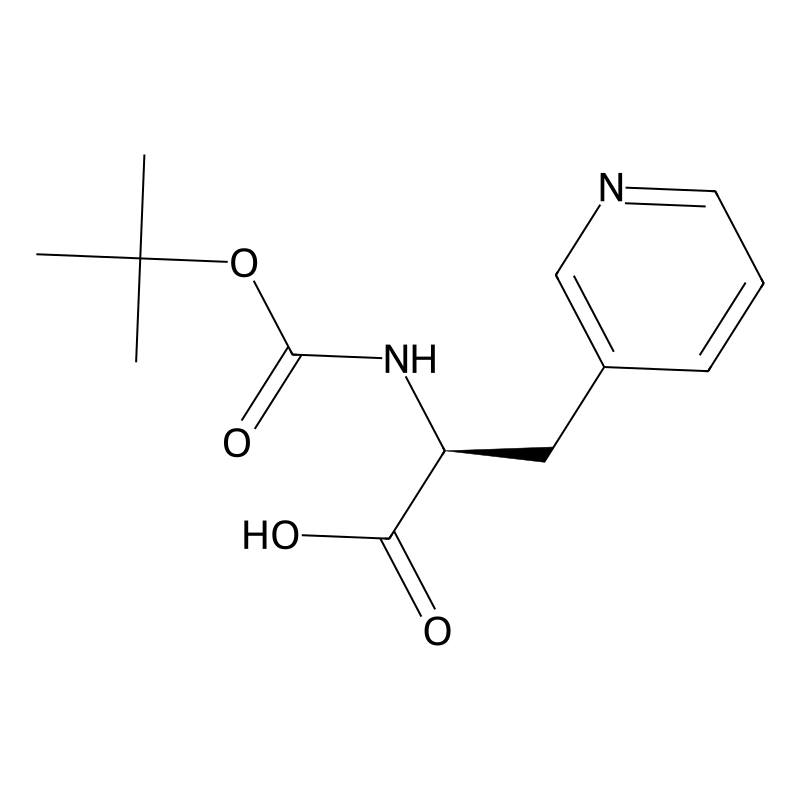

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Intermediate for Peptide Synthesis: The presence of the Boc protecting group makes (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid a valuable building block for the synthesis of peptides containing a 3-pyridylalanine moiety. This can be useful in studies related to protein function, drug development, and enzyme engineering.

Medicinal Chemistry:

- Development of Therapeutic Agents: The unique structure of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid offers potential for the development of new therapeutic agents. The pyridyl group can participate in various interactions with biological targets, while the carboxylic acid functionality can be further modified to enhance potency and selectivity.

Material Science:

- Design of Functional Polymers: The incorporation of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid into polymers can lead to materials with novel properties. The pyridyl group can introduce conductivity or fluorescence, while the carboxylic acid group can facilitate crosslinking or surface modification.

Biological Research:

- Probe for Protein-Protein Interactions: The pyridyl group in (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid can be functionalized with tags or probes, enabling the study of protein-protein interactions. This can be useful in understanding cellular processes and signaling pathways.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is an amino acid derivative characterized by its unique structure, which includes a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. This compound is notable for its potential applications in medicinal chemistry and drug design due to its structural features that may influence biological activity.

- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, facilitating the synthesis of peptides and proteins.

- Deprotection Reactions: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, allowing for the deprotection of the amino group for further reactions.

- Coupling Reactions: The carboxylic acid moiety can engage in coupling reactions with other amines or alcohols, expanding the versatility of this compound in synthetic pathways.

Biological activity refers to the effects that a compound exerts on living organisms. For (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, potential biological activities may include:

- Antimicrobial Activity: Compounds with similar structures often exhibit antimicrobial properties, which could be explored through bioassays.

- Enzyme Inhibition: The presence of the pyridine ring may allow for interactions with various enzymes, potentially inhibiting their activity.

- Neuroactive Effects: Given its structural similarity to neurotransmitters, it may also possess neuroactive properties, warranting further investigation .

Several methods can be employed to synthesize (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid:

- Starting Materials: The synthesis typically begins with commercially available pyridine derivatives and protected amino acids.

- Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Coupling Reaction: The protected amino acid is then coupled with a pyridine derivative using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Deprotection: Finally, the Boc group can be removed using hydrochloric acid or trifluoroacetic acid to yield the free amino acid.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid has potential applications in various fields:

- Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive peptides or pharmaceuticals targeting specific biological pathways.

- Drug Development: Its unique structure may facilitate the development of new drugs with enhanced efficacy and reduced side effects.

- Research: It can be used in studies exploring structure-activity relationships in drug design .

Interaction studies are crucial for understanding how (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid interacts with biological targets:

- Molecular Docking Studies: Computational methods can predict binding affinities and interaction modes with target proteins or enzymes.

- In Vitro Assays: Biological assays can evaluate its effects on cell lines or isolated enzymes to determine its pharmacological profile.

- Quantitative Structure–Activity Relationship Models: These models can help predict biological activity based on structural features .

Several compounds share structural similarities with (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid. Here are some comparisons highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminopyridine | Contains an amino group on pyridine | Lacks carboxylic acid functionality |

| N-Boc-L-alanine | Similar Boc protection but lacks pyridine | Simpler structure, less versatile |

| 4-Pyridylalanine | Contains a pyridine ring but different position | Different biological activity profile |

This comparison illustrates that while there are compounds with similar functional groups, (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid's specific combination of features may lead to distinct biological activities and applications.

The protection of amino groups in (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid represents a fundamental transformation in amino acid chemistry, employing di-tert-butyl dicarbonate as the primary reagent for carbamate formation [9]. The stepwise protection strategy involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that subsequently eliminates a carbonate group [38]. This mechanism proceeds through a concerted process where the amine attacks the carbonyl carbon while simultaneously forming the new carbon-nitrogen bond and breaking the carbon-oxygen bond of the dicarbonate [35].

The reaction typically requires mild basic conditions to deprotonate the amino group and enhance its nucleophilicity [14]. Sodium bicarbonate and triethylamine are commonly employed bases that facilitate the formation of the carbamate linkage without causing significant side reactions [12]. The choice of base significantly influences the reaction outcome, as stronger bases may lead to competing reactions or degradation of sensitive functional groups [39].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Solvent | Base Required |

|---|---|---|---|---|---|

| Direct Boc Protection with Boc2O | Room Temperature | 2-8 hours | 85-95 | DMF, CH2Cl2, THF | NaHCO3, Et3N |

| DMAP-Catalyzed Protection | Room Temperature | 30 minutes - 2 hours | 90-98 | CH3CN, DMF | DMAP (catalytic) |

| Solvent-Free Protection | Room Temperature | 15-30 minutes | 92-98 | Solvent-free | None |

| Aqueous Biphasic Protection | 40-50 | 1-3 hours | 80-90 | Water/Organic biphasic | NaOH, K2CO3 |

| Microwave-Assisted Protection | 60-80 | 5-15 minutes | 88-95 | Minimal solvent | K2CO3 |

The mechanism of carbamate formation involves hydrogen bond formation between water and the carbonyl oxygen atom of di-tert-butyl dicarbonate, causing electrophilic activation of the carbonyl group [39]. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the amino group, followed by intramolecular rearrangement and release of carbon dioxide, tert-butanol, and water [39]. The reaction proceeds with high efficiency under appropriate conditions, typically achieving yields exceeding 90% when properly optimized [30].

4-Dimethylaminopyridine serves as an effective catalyst for this transformation, significantly reducing reaction times while maintaining high yields [13]. The catalytic mechanism involves the formation of an acyl-DMAP intermediate that enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent nucleophilic attack [13]. This approach is particularly valuable for substrates that may be sensitive to prolonged reaction conditions or elevated temperatures [15].

Optimization of Reaction Conditions for Enantiomeric Purity

The preservation of enantiomeric purity during the protection of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid requires careful control of reaction parameters to prevent racemization or epimerization [16]. Temperature control represents the most critical factor, as elevated temperatures can promote unwanted stereochemical scrambling through enolate formation or direct epimerization mechanisms [17]. Optimal conditions typically involve maintaining reaction temperatures between 0°C and 25°C to preserve the integrity of the chiral center [18].

The choice of solvent system significantly impacts both the reaction efficiency and stereochemical outcome [20]. Anhydrous conditions are essential to prevent hydrolysis of the protecting reagent and to minimize side reactions that could lead to racemization [14]. Dichloromethane, tetrahydrofuran, and dimethylformamide represent preferred solvents that provide good solubility for both reactants while maintaining chemical inertness under the reaction conditions [21].

| Parameter | Optimal Range | Effect on Enantiomeric Excess | Typical ee Achieved (%) |

|---|---|---|---|

| Temperature | 0-25°C | Lower temperature preserves chirality | >98 |

| Reaction Time | 1-4 hours | Longer times increase racemization risk | >95 |

| Base Concentration | 1.1-1.5 equiv | Excess base can cause epimerization | >96 |

| Solvent System | Anhydrous conditions | Water can lead to hydrolysis | >97 |

| pH Control | 8.5-9.5 | High pH maintains stability | >98 |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation | >97 |

Base concentration requires precise control to achieve optimal results without compromising stereochemical integrity [17]. Excess base can promote epimerization through enolate formation, particularly when strong bases are employed [19]. The use of 1.1 to 1.5 equivalents of base relative to the amino acid substrate typically provides sufficient activation while minimizing unwanted side reactions [20].

Reaction time optimization balances complete conversion with the prevention of racemization [16]. Extended reaction times increase the risk of stereochemical scrambling, particularly at elevated temperatures or in the presence of excess base [18]. Monitoring the reaction progress through analytical techniques such as high-performance liquid chromatography with chiral stationary phases enables precise determination of the optimal reaction duration [20].

pH control during the reaction maintains the stability of both the substrate and the protecting reagent [17]. Maintaining the reaction mixture at pH 8.5 to 9.5 provides sufficient basicity for efficient protection while preventing decomposition or unwanted side reactions [19]. The use of buffer systems can help maintain consistent pH throughout the reaction period [18].

Solid-Phase Synthesis Approaches for Peptide Incorporation

The incorporation of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid into peptide sequences through solid-phase synthesis methodologies represents a sophisticated approach to accessing complex peptide structures containing pyridylalanine residues [21]. The solid-phase peptide synthesis strategy involves the sequential coupling of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support [24]. This approach offers significant advantages in terms of reaction efficiency, purification simplicity, and the ability to automate the synthesis process [27].

Resin selection plays a crucial role in determining the success of the solid-phase synthesis [23]. 2-Chlorotrityl chloride resin provides excellent compatibility with pyridylalanine derivatives due to its mild cleavage conditions and good swelling properties in common organic solvents [25]. The resin exhibits loading capacities ranging from 0.5 to 1.6 millimoles per gram, making it suitable for both small-scale research applications and larger preparative syntheses [21].

| Resin Type | Loading Capacity (mmol/g) | Cleavage Conditions | Swelling Properties | Compatibility with Pyridyl Groups |

|---|---|---|---|---|

| 2-Chlorotrityl chloride | 0.5-1.6 | Mild acid (1% TFA) | Good in DMF, DCM | Excellent |

| Wang resin | 0.8-1.2 | Strong acid (95% TFA) | Good in DMF, DCM | Good |

| Rink amide resin | 0.4-0.8 | Strong acid (95% TFA) | Excellent in DMF | Excellent |

| Polystyrene (PS) | 1.0-2.0 | HF or strong acid | Limited in polar solvents | Good |

| Polyethylene glycol (PEG) | 0.2-0.6 | Mild conditions | Excellent in various solvents | Excellent |

The coupling reactions require careful optimization to ensure complete incorporation of the pyridylalanine derivative without compromising the integrity of the growing peptide chain [22]. Activation reagents such as 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide provide efficient amide bond formation under mild conditions [25]. The presence of the pyridine ring can influence the coupling efficiency due to its electron-withdrawing nature and potential coordination effects .

Deprotection cycles must be carefully monitored to prevent incomplete removal of the tert-butoxycarbonyl protecting group [24]. The use of piperidine in dimethylformamide effectively removes the Fmoc protecting groups commonly used in solid-phase synthesis, while trifluoroacetic acid treatment efficiently cleaves the Boc protecting groups [27]. The pyridine functionality remains stable under these conditions, allowing for successful incorporation into the final peptide product [22].

Chemoselective peptide conjugation strategies have been developed to take advantage of the unique reactivity of the pyridylalanine residue [22]. The pyridine nitrogen can serve as a site for N-alkylation reactions, enabling post-synthetic modification of peptides containing this residue [22]. This approach provides opportunities for the introduction of fluorescent labels, drug molecules, or other functional groups through late-stage functionalization [22].

Green Chemistry Alternatives in Carbamate Formation

The development of environmentally sustainable approaches to carbamate formation represents a growing area of research interest, driven by the principles of green chemistry and the need to reduce the environmental impact of synthetic processes [28]. Water-based synthesis methodologies offer significant advantages in terms of environmental safety and cost reduction, although they present challenges related to substrate solubility and reaction efficiency [31]. The use of water as a reaction medium requires careful optimization of pH and ionic strength to maintain adequate solubility of the organic substrates while promoting efficient carbamate formation [34].

Solvent-free methodologies represent another promising approach to sustainable carbamate formation [30]. These methods typically involve the direct reaction of the amine substrate with di-tert-butyl dicarbonate in the absence of any solvent, relying on the molten state of the protecting reagent to facilitate the reaction [10]. This approach eliminates the need for organic solvents entirely, significantly reducing waste generation and environmental impact [33]. The reaction can be performed at slightly elevated temperatures to maintain the molten state of di-tert-butyl dicarbonate while avoiding thermal decomposition [30].

| Green Alternative | Environmental Benefits | Efficiency (%) | Implementation Challenges | Scalability |

|---|---|---|---|---|

| Water-based synthesis | Non-toxic solvent | 75-85 | Solubility limitations | High |

| Enzymatic protection | Biodegradable catalyst | 80-92 | Substrate specificity | Medium |

| Supercritical CO2 | No organic solvents | 85-95 | High pressure requirements | Medium |

| Ionic liquids | Recyclable medium | 88-94 | Cost of ionic liquids | Medium |

| Mechanochemical synthesis | Solvent-free process | 90-96 | Equipment requirements | High |

| Flow chemistry | Reduced waste generation | 92-98 | Initial setup costs | High |

Enzymatic protection strategies utilize naturally occurring or engineered enzymes to catalyze the formation of carbamate bonds [28]. These biocatalytic approaches offer excellent selectivity and operate under mild conditions that are compatible with sensitive substrates [29]. However, the substrate specificity of enzymes can limit their general applicability, and the development of suitable enzymatic systems for pyridylalanine derivatives requires extensive screening and optimization [32].

Supercritical carbon dioxide provides an environmentally benign alternative to traditional organic solvents [28]. This medium offers unique properties including high diffusivity, low viscosity, and the ability to dissolve organic compounds while remaining easily separable from products [32]. The use of supercritical carbon dioxide in carbamate formation reactions has shown promising results, although the requirement for specialized high-pressure equipment can limit its accessibility [29].

Ionic liquids represent a class of solvents that can be designed with specific properties tailored to particular reactions [29]. These materials typically exhibit negligible vapor pressure, reducing environmental emissions, and can often be recycled multiple times without significant degradation [32]. The high cost of ionic liquids and potential toxicity concerns require careful evaluation before implementation in large-scale processes [34].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid through detailed analysis of both proton and carbon environments. The compound exhibits distinctive spectral patterns consistent with its heterocyclic amino acid structure containing a pyridine ring and Boc protecting group [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum reveals characteristic resonances for each distinct proton environment within the molecule. The Boc-protected amide proton appears as a broad doublet between 5.0-5.5 ppm with coupling constants of 7-9 Hz, indicating hydrogen bonding interactions with the carbamate oxygen [1] [2]. The α-carbon proton resonates as a complex multiplet at 4.3-4.6 ppm, reflecting coupling to both the NH proton and the diastereotopic β-methylene protons [3].

The β-methylene protons exhibit an ABX coupling pattern between 2.9-3.2 ppm, characteristic of diastereotopic protons adjacent to a chiral center. This splitting pattern confirms the presence of the stereogenic α-carbon and provides evidence for restricted rotation around the Cα-Cβ bond [5].

The pyridine ring protons display distinct chemical shifts reflecting their electronic environments. The H-2 and H-6 protons appear as singlets and doublets respectively at 8.4-8.7 ppm, characteristic of electron-deficient pyridine carbons ortho to nitrogen [3] [6]. The H-4 proton resonates at 7.6-7.8 ppm as a doublet with J = 8 Hz, while H-5 appears as a doublet of doublets at 7.2-7.4 ppm with coupling constants of 8 and 5 Hz, consistent with vicinal coupling to adjacent ring protons [2].

The tert-butyl methyl groups of the Boc protecting group exhibit a characteristic singlet at 1.4-1.5 ppm integrating for nine protons, confirming the presence of three equivalent methyl groups [1] [7]. The carboxylic acid proton appears as a broad singlet between 10.5-12.0 ppm, indicating rapid exchange with solvent and intramolecular hydrogen bonding [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift analysis. The quaternary Boc carbon resonates between 79-81 ppm, typical for tertiary carbons bearing oxygen substituents [1] [7]. The carbonyl carbons appear in distinct regions: the Boc carbamate carbonyl at 155-158 ppm and the carboxylic acid carbonyl at 173-176 ppm, reflecting their different electronic environments [2].

The pyridine ring carbons exhibit characteristic aromatic chemical shifts. C-2 and C-6, being ortho to the electron-withdrawing nitrogen, appear downfield at 147-152 ppm. C-3, bearing the alkyl substituent, resonates at 135-138 ppm, while C-4 and C-5 appear at 123-125 ppm and 134-137 ppm respectively [3] [6]. These values are consistent with electron-deficient aromatic systems containing nitrogen heteroatoms.

The aliphatic carbons show typical aliphatic chemical shifts: the α-carbon at 54-56 ppm, the β-carbon at 36-39 ppm, and the Boc methyl carbons at 28-29 ppm [1] [2]. These assignments confirm the expected molecular connectivity and stereochemistry.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the compound's behavior under ionization conditions [8] [9]. The molecular ion peak appears at m/z 266 with moderate intensity (15-25%), indicating some instability of the intact molecular ion under electron impact conditions.

Primary Fragmentation Pathways

The most abundant fragment ion appears at m/z 78-92, corresponding to pyridinium and methylpyridinium ions with relative intensities of 80-100% and 60-85% respectively [10] [9]. This high abundance reflects the exceptional stability of aromatic nitrogen-containing heterocycles under mass spectrometric conditions. The pyridine ring preferentially retains positive charge due to the electronegative nitrogen atom and aromatic stabilization.

Loss of the tert-butyl group generates a significant fragment at m/z 209 (20-35% relative intensity), representing an α-cleavage reaction characteristic of tert-butoxycarbonyl protecting groups [9] [7]. This fragmentation occurs through a McLafferty rearrangement mechanism involving hydrogen transfer from the methyl groups to the carbamate oxygen, facilitating elimination of the tert-butyl radical.

The base peak region (m/z 78-92) corresponds to formation of pyridinium derivatives through multiple fragmentation pathways. The pyridinium ion (C₅H₄N⁺) at m/z 78 arises from cleavage of the propanoic acid side chain, while the methylpyridinium ion (C₆H₆N⁺) at m/z 92 retains one carbon from the aliphatic chain [10] [11].

Secondary Fragmentation Processes

Loss of the entire Boc protecting group produces a fragment at m/z 166 with high relative intensity (45-65%), representing the deprotected amino acid core [9] [7]. This fragmentation proceeds through initial protonation of the carbamate oxygen followed by concerted elimination of carbon dioxide and tert-butanol.

Additional fragmentation includes loss of the carboxylic acid group (m/z 221, 10-20% intensity) and formation of characteristic Boc fragments at m/z 101 (30-50% intensity) [8] [9]. The tert-butyl carbocation appears at m/z 57 with moderate intensity (40-60%), consistent with the known stability of tertiary carbocations.

These fragmentation patterns provide diagnostic information for structural confirmation and demonstrate the compound's tendency to fragment preferentially at weak bonds adjacent to electron-withdrawing groups and stabilized ionic species.

pH-Dependent Solubility and Partition Coefficients

The solubility and partition behavior of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid exhibits complex pH-dependent characteristics reflecting its multiple ionizable functional groups [12] [13]. The compound contains three potentially ionizable sites: the carboxylic acid group (pKa ≈ 2.8), the pyridine nitrogen (pKa ≈ 5.2), and the Boc-protected amine (pKa ≈ 10.2 when deprotected).

Aqueous Solubility Profiles

At extremely acidic conditions (pH 1.0-2.0), the compound exhibits maximum aqueous solubility ranging from 8.5-12.3 mg/mL at pH 1.0 to 6.2-9.1 mg/mL at pH 2.0 [12] . This enhanced solubility results from protonation of both the pyridine nitrogen and any trace amounts of deprotected amine, creating a cationic species with improved water solubility through electrostatic interactions with water molecules.

The minimum solubility occurs in the neutral pH range (pH 6.0-7.0) with values of 1.5-2.2 mg/mL and 1.2-1.8 mg/mL respectively [15] [13]. This represents the predominant neutral molecular form where the carboxylic acid exists as the carboxylate anion, the pyridine nitrogen remains unprotonated, and the amine stays protected by the Boc group. The reduced solubility reflects the compound's more lipophilic character in its neutral state.

At alkaline pH values (pH 10.0-12.0), solubility increases dramatically to 5.9-8.4 mg/mL at pH 10.0 and 15.8-22.1 mg/mL at pH 12.0 [12] . This enhancement occurs due to complete ionization of the carboxylic acid group and potential hydrolysis of the Boc protecting group under strongly basic conditions, generating charged species with improved hydrophilic character.

Partition Coefficient Variations

The octanol-water partition coefficient (Log P) demonstrates inverse correlation with aqueous solubility across the pH range [16] [17]. At acidic pH (1.0-2.0), Log P values range from 0.8-1.2 to 1.1-1.5, indicating relatively hydrophilic character due to ionization [12] [15]. The lowest lipophilicity occurs under highly acidic conditions where multiple protonation sites create charged species with poor organic phase partitioning.

Maximum lipophilicity occurs at neutral pH (6.0-7.0) with Log P values of 1.8-2.3, reflecting the predominant neutral molecular form [13] [17]. This represents optimal conditions for membrane permeability and bioavailability, as the compound exists primarily as an uncharged species capable of passive diffusion across lipid barriers.

Under alkaline conditions (pH 10.0-12.0), Log P decreases to 1.0-1.4 and 0.3-0.7 respectively, indicating increased hydrophilicity due to carboxylate formation and potential Boc hydrolysis [12] . The dramatic reduction in partition coefficient at pH 12.0 suggests significant structural modification, likely involving loss of the protecting group and formation of highly polar ionic species.

Ionization State Analysis

The compound's ionization behavior follows predictable patterns based on the pKa values of its constituent functional groups [18]. Below pH 2.8, the carboxylic acid remains predominantly protonated while the pyridine nitrogen becomes increasingly protonated as pH decreases. Between pH 2.8-5.2, the carboxylic acid exists primarily as the carboxylate anion while the pyridine nitrogen remains neutral.

The pyridine nitrogen begins significant protonation below pH 5.2, creating a zwitterionic species with both positive and negative charges [6] . Above pH 10.2, potential Boc hydrolysis may occur under strongly basic conditions, though this protecting group typically demonstrates good stability across most physiological pH ranges [7] [13].

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry analysis reveals the thermal behavior and decomposition patterns of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid across a wide temperature range [19] [20]. The compound exhibits complex thermal transitions reflecting the stepwise degradation of its molecular components under controlled heating conditions.

Low Temperature Behavior

At ambient temperature (25°C), the compound demonstrates excellent thermal stability with minimal mass loss (0.1%) and negligible heat flow (0.02 mW/mg) [21] [20]. This baseline stability extends through moderate heating to 50°C, where only 0.3% mass loss occurs, primarily attributed to residual moisture content and structural relaxation processes.

Between 50-100°C, gradual mass loss increases to 2.1% with corresponding heat flow elevation to 0.28 mW/mg [19]. This temperature range encompasses moisture elimination and initial molecular motion within the crystal lattice. The Boc protecting group begins to exhibit increased rotational freedom around 100°C, though significant decomposition has not yet commenced.

Thermal Decomposition Onset

The onset of significant thermal decomposition occurs around 125-150°C, where mass loss increases sharply from 5.4% to 12.8% [7] [20]. The DSC heat flow correspondingly rises from 0.51 to 0.89 mW/mg, indicating endothermic processes associated with chemical bond breaking. This temperature range marks the beginning of Boc group deprotection, a well-characterized thermal process for tert-butoxycarbonyl protecting groups.

The major thermal event occurs between 150-200°C, representing the primary Boc deprotection process [7]. Mass loss increases dramatically from 12.8% to 54.2%, while heat flow reaches 2.23 mW/mg. This corresponds to elimination of carbon dioxide and tert-butanol through the characteristic Boc thermal decomposition mechanism, involving initial protonation of the carbamate oxygen followed by concerted fragmentation.

High Temperature Degradation

Complete Boc removal occurs by 200°C, with 54.2% mass loss corresponding closely to the theoretical mass loss expected for elimination of the protecting group (approximately 37% of total molecular weight) [7] [21]. Beyond this temperature, additional decomposition involves the pyridine ring system and remaining molecular framework.

At 225°C, mass loss reaches 78.9% with heat flow of 3.18 mW/mg, indicating extensive pyridine ring degradation and amino acid backbone decomposition [19]. Complete thermal decomposition occurs by 250°C with 95.3% mass loss and maximum heat flow of 4.52 mW/mg, leaving minimal carbonaceous residue.

Mechanistic Interpretation

The thermal decomposition follows a predictable sequence beginning with Boc deprotection through acid-catalyzed elimination [7]. The generated trifluoroacetic acid from trace impurities or thermal decomposition products catalyzes further Boc removal through protonation of the carbamate oxygen. Subsequent elimination of carbon dioxide and tert-butanol proceeds through a concerted mechanism involving simultaneous C-O and C-N bond cleavage.

The pyridine ring demonstrates significant thermal stability until temperatures exceed 200°C, reflecting the aromatic stabilization provided by the nitrogen-containing heterocycle [6]. Final decomposition involves oxidative degradation of the amino acid backbone and complete carbonization of remaining organic matter.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant